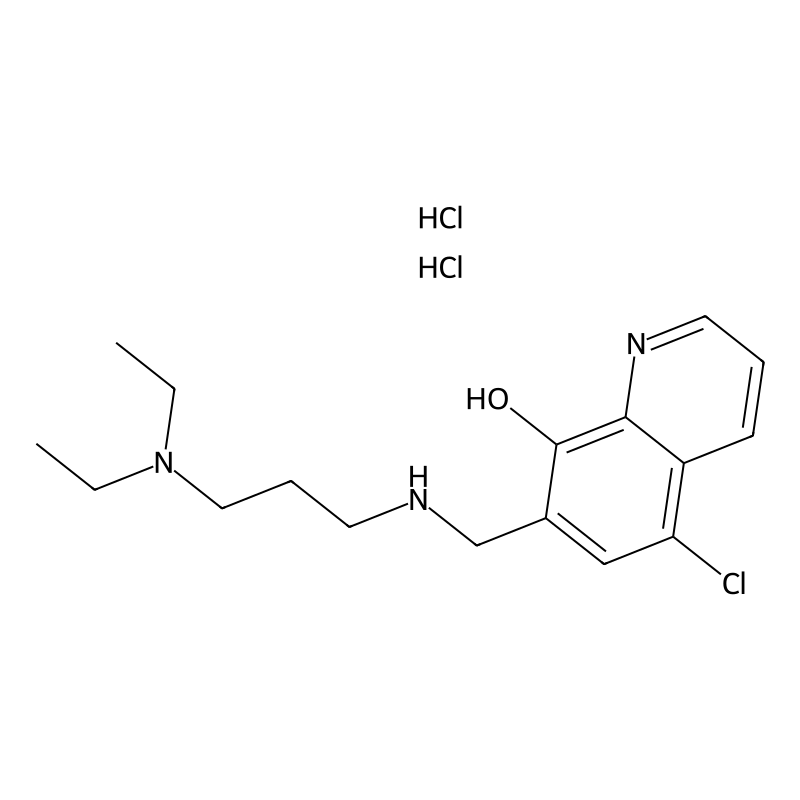

Clamoxyquin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Clamoxyquin hydrochloride is a synthetic compound classified as an antiamebic and antidiarrheal agent, primarily used in veterinary medicine. The chemical formula for Clamoxyquin hydrochloride is C₁₇H₂₆Cl₃N₃O, and it is recognized by its unique structure, which includes a quinoline moiety. This compound is particularly effective in treating infections in salmonids, a family of fish that includes salmon and trout. Its mechanism of action involves disrupting the metabolic processes of pathogenic organisms, making it valuable in aquaculture settings.

- Mannich Reactions: The synthesis of Clamoxyquin involves a Mannich condensation reaction between hydroxyquinoline, formaldehyde, and N,N-diethylpropylenediamine. This reaction leads to the formation of the core structure of Clamoxyquin, which is then converted into its hydrochloride form for enhanced solubility and stability .

- Hydrolysis: In aqueous environments, Clamoxyquin hydrochloride can hydrolyze, which may affect its efficacy and stability.

- Oxidation: The presence of nitrogen and carbon groups allows for potential oxidation reactions under certain conditions.

Clamoxyquin hydrochloride exhibits significant biological activity against various protozoan pathogens. Its primary uses include:

- Antiamoebic Activity: It effectively targets amoebic infections, particularly those affecting fish.

- Antidiarrheal Properties: By inhibiting the growth of pathogens that cause diarrhea, it helps maintain gut health in affected animals.

The compound's mechanism involves interference with the metabolic pathways of these pathogens, leading to their eventual death or inhibition.

The synthesis of Clamoxyquin hydrochloride generally follows these steps:

- Starting Materials: Hydroxyquinoline, formaldehyde, and N,N-diethylpropylenediamine are used as reactants.

- Mannich Condensation: The reaction between hydroxyquinoline and formaldehyde in the presence of the amine leads to the formation of an intermediate product.

- Formation of Hydrochloride Salt: The final step involves converting the base form into its hydrochloride salt to improve solubility and stability for pharmaceutical applications .

This synthetic pathway highlights the importance of careful control over reaction conditions to yield high-purity products.

Clamoxyquin hydrochloride is primarily utilized in veterinary medicine with applications including:

- Aquaculture: Used extensively for treating infections in salmonids, ensuring healthy stock and reducing mortality rates.

- Research: It serves as a model compound for studying antiamebic activity and developing new therapeutic agents.

Its effectiveness in these areas underscores its significance in both practical applications and scientific research.

Research on Clamoxyquin hydrochloride has revealed several interaction profiles:

- Drug Interactions: Studies indicate that Clamoxyquin may interact with other medications commonly used in veterinary settings; thus, careful monitoring is recommended when administered alongside other treatments.

- Pathogen Resistance: Investigations into pathogen resistance have shown that while Clamoxyquin is effective against many strains, some pathogens may develop resistance over time, necessitating ongoing research into combination therapies or alternative treatments.

These studies highlight the need for continued evaluation of Clamoxyquin's efficacy and safety in various contexts.

Several compounds share structural or functional similarities with Clamoxyquin hydrochloride. Here are a few notable examples:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Metronidazole | Nitroimidazole | Antiprotozoal | Broad-spectrum activity against anaerobic bacteria |

| Ivermectin | Macrocyclic lactone | Antiparasitic | Effective against a wide range of parasites |

| Chloroquine | Quinoline derivative | Antimalarial | Primarily used for malaria treatment |

Clamoxyquin hydrochloride's uniqueness lies in its specific application within aquaculture and its targeted action against certain protozoan infections, distinguishing it from other similar compounds that may have broader or different applications.

Convergent Synthesis Pathways for Quinoline Derivatives

The synthesis of quinoline derivatives, including Clamoxyquin hydrochloride, benefits from convergent synthetic approaches that allow for the efficient construction of the heterocyclic framework through multiple pathways [1]. Modern synthetic strategies encompass several well-established methodologies that have been extensively optimized for industrial applications.

The Skraup synthesis represents one of the fundamental approaches for quinoline construction, involving the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent [2]. This method proceeds through dehydration, cyclization, and oxidation steps, with reaction conditions significantly influencing the yield and purity of the quinoline product [3]. The mechanism involves initial dehydration of glycerol to acrolein, followed by Michael addition of aniline to form aniline propanal, and subsequent cyclization to produce the quinoline framework [2].

The Friedländer synthesis provides an alternative convergent pathway through the condensation of ortho-aminobenzaldehyde with aldehydes or ketones in the presence of base catalysts [3] [4]. This method offers advantages including high yields, mild reaction conditions, and flexibility in terms of substituents and reaction conditions [3]. The methodology has been successfully applied using various catalysts including trifluoroacetic acid, Lewis acids, iodine, and para-toluenesulfonic acid [4].

The Doebner-Miller synthesis represents another important convergent approach, involving the reaction of aniline derivatives with alpha,beta-unsaturated aldehydes or ketones [3] [2]. This method offers higher yields and selectivity compared to the Skraup synthesis, with the ability to introduce various substituents at specific positions on the quinoline ring [3]. The reaction proceeds through Schiff base formation followed by cyclization, providing greater control over the final product structure [2].

Multicomponent reactions have emerged as particularly efficient convergent synthetic strategies for quinoline derivatives [5]. These reactions offer the advantage of constructing complex molecular architectures in a single step, utilizing multiple starting materials in a convergent manner [5]. The Povarov reaction, Gewald reaction, and Ugi reaction have been successfully employed for the synthesis of diverse quinoline scaffolds with high atom economy [5].

Contemporary optimization efforts focus on nanocatalyzed green protocols for quinoline synthesis [6] [7]. Iron oxide nanoparticles supported by perylene bisimide have been employed in sequential three-component coupling processes, achieving yields of 79-90% for quinoline derivatives [6]. Cobalt-based nanocatalysts have demonstrated effectiveness in quinoline preparation from 2-aminobenzyl alcohols with ketones, achieving yields of 57-87% under optimized conditions [6].

Key Intermediates in Clamoxyquin Production

The synthesis of Clamoxyquin hydrochloride specifically involves the Mannich condensation of 5-chloro-8-hydroxyquinoline with formaldehyde and N,N-diethylpropylenediamine, representing a specialized application of quinoline functionalization [8]. This transformation requires the preparation of several key intermediates, each requiring specific synthetic considerations and optimization strategies.

The primary intermediate, 5-chloro-8-hydroxyquinoline, serves as the fundamental scaffold for Clamoxyquin synthesis [9]. This compound can be prepared through multiple synthetic routes, with the Skraup synthesis from 4-chloro-2-aminophenol representing one viable approach [10]. The synthesis involves heating 4-chloro-2-nitrophenol with 4-chloro-2-aminophenol and glycerin at 120°C, followed by addition of sulfuric acid and reaction at 150°C for 3 hours [10]. The process requires careful temperature control and subsequent neutralization and purification steps to achieve acceptable yields and purity.

The Mannich reaction intermediate formation represents a critical step in Clamoxyquin synthesis, involving the interaction of the hydroxyquinoline substrate with formaldehyde and the diethylaminopropyl amine component [8] [12]. The mechanism proceeds through initial formation of an iminium ion from the amine and formaldehyde, followed by electrophilic attack on the activated position of the quinoline ring [13] [14]. The quinoline substrate acts as the nucleophilic component, with the hydroxyl group providing activation for the aromatic substitution reaction [12].

Industrial optimization of the Mannich reaction for Clamoxyquin production involves consideration of multiple parameters including temperature, pH, stoichiometry, and reaction time [15]. Studies on related quinoline Mannich reactions have demonstrated yields ranging from 40-90% depending on specific reaction conditions and substrate combinations [15]. The use of paraformaldehyde as the formaldehyde source can provide advantages in terms of handling and reaction control compared to aqueous formaldehyde solutions [15].

Chiral Resolution Techniques for Amino Alcohol Precursors

While Clamoxyquin hydrochloride itself is an achiral compound, the synthetic methodologies employed in its production often involve chiral amino alcohol precursors and intermediates that require effective resolution techniques [16]. Understanding these chiral resolution methods is essential for developing comprehensive synthetic strategies and ensuring product quality in pharmaceutical applications.

Chiral amino alcohols represent versatile compounds with wide-ranging applications as chiral scaffolds in organic synthesis [17]. Traditional synthesis of amino alcohols by conventional organic chemistry often requires tedious multi-step processes with difficult control of stereochemical outcomes [17]. The development of efficient chiral resolution techniques addresses these challenges and provides access to enantiomerically pure materials for pharmaceutical applications.

Classical resolution methods for amino alcohols involve the formation of diastereomeric salts with chiral resolving agents [18] [19]. The use of chiral Brønsted acids, particularly dibenzoyl-L-tartaric acid and related compounds, has proven effective for resolving racemic amino alcohols [18]. This approach can achieve enantiomeric excesses exceeding 90% through careful selection of resolving agents and crystallization conditions [18].

Enzymatic cascade reactions provide an alternative approach for the synthesis of chiral amino alcohols with high enantiomeric purity [17]. These methods combine dioxygenase-catalyzed hydroxylation reactions with decarboxylase-mediated transformations to produce optically enriched amino alcohols directly from amino acid precursors [17]. The enzymatic approach offers advantages including mild reaction conditions, high stereoselectivity, and environmentally friendly processing [17].

High-performance liquid chromatography using chiral stationary phases represents a powerful tool for both analytical determination and preparative separation of amino alcohol enantiomers [21] [20]. Amino alcohol-derived chiral stationary phases, including Pirkle-type phases, ligand exchange phases, and symmetric phases, have been developed specifically for these applications [21]. These methods can achieve enantiomeric excesses exceeding 99% and are suitable for both analytical and semi-preparative scale separations [20].